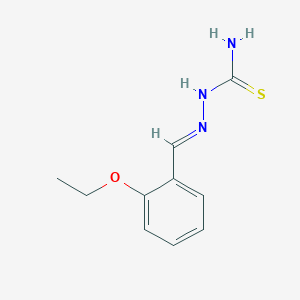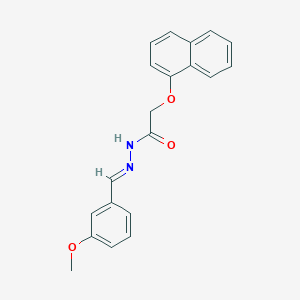
2-Ethoxybenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C10H13N3OS. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzaldehyde thiosemicarbazone can be synthesized through the condensation reaction between 2-ethoxybenzaldehyde and thiosemicarbazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Ethoxybenzaldehyde+Thiosemicarbazide→2-Ethoxybenzaldehyde thiosemicarbazone+Water
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted thiosemicarbazone derivatives
Aplicaciones Científicas De Investigación
2-Ethoxybenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and material properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for biological studies.
Medicine: Thiosemicarbazone derivatives, including this compound, are investigated for their anticancer properties. .
Mecanismo De Acción
The mechanism of action of 2-ethoxybenzaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interfere with biological processes, such as enzyme activity and DNA synthesis, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer properties by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 2-Hydroxybenzaldehyde thiosemicarbazone
- 2-Methoxybenzaldehyde thiosemicarbazone
- 4-Ethoxybenzaldehyde thiosemicarbazone
Comparison: 2-Ethoxybenzaldehyde thiosemicarbazone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications .
Propiedades
Fórmula molecular |
C10H13N3OS |
|---|---|
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
[(E)-(2-ethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)/b12-7+ |
Clave InChI |
LEUDDSAVHRMERK-KPKJPENVSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N/NC(=S)N |
SMILES canónico |
CCOC1=CC=CC=C1C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988721.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)

